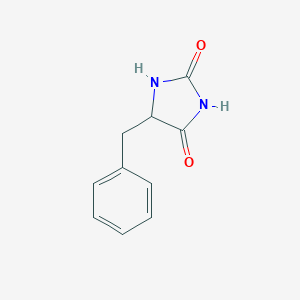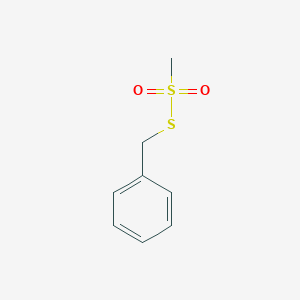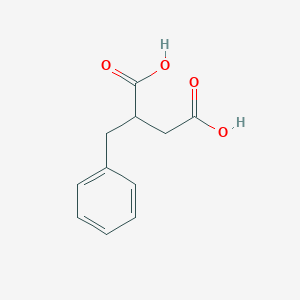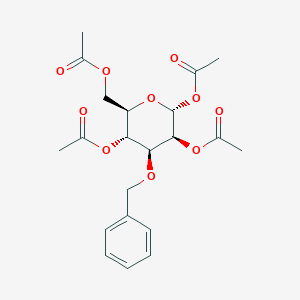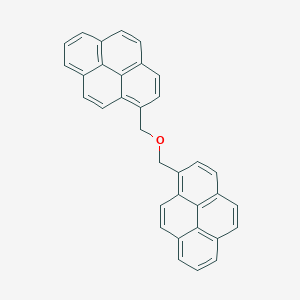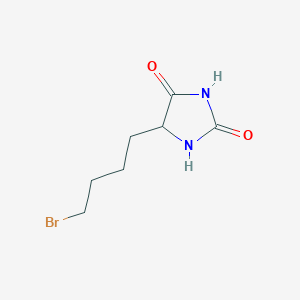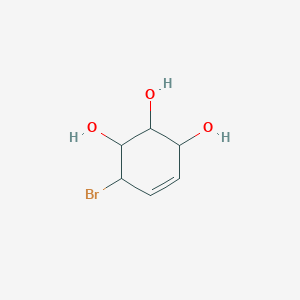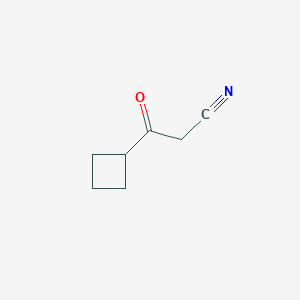
3-Cyclobutyl-3-oxopropanenitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-Cyclobutyl-3-oxopropanenitrile often involves innovative methodologies, such as the use of tin(IV) chloride-mediated reactions or cycloaddition processes. For instance, trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates have been converted to 2,4,5-trisubstituted oxazoles in the presence of nitriles and tin(IV) chloride, showcasing a method that might be relevant for synthesizing related structures (Selvi & Srinivasan, 2014).
Molecular Structure Analysis
The structural analysis of compounds similar to 3-Cyclobutyl-3-oxopropanenitrile is crucial for understanding their reactivity and potential applications. X-ray crystallography has been employed to confirm the structures of synthesized compounds, providing insights into their molecular frameworks (Garve et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving cyclopropanes and nitriles, relevant to the synthesis and functionalization of 3-Cyclobutyl-3-oxopropanenitrile, have been extensively studied. Formal [3 + 2] cycloadditions of cyclopropane 1,1-diesters with nitriles offer an efficient route to pyrrolines, indicating the versatility of cyclopropane derivatives in synthetic chemistry (Cui, Ren, & Wang, 2014).
Wissenschaftliche Forschungsanwendungen
Oxidative Cyclizations and Synthesis of Heterocycles
3-Oxopropanenitriles, including structures similar to 3-Cyclobutyl-3-oxopropanenitrile, have been utilized in oxidative cyclizations to synthesize heterocyclic compounds. For instance, manganese(III) acetate-mediated oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes have been employed to produce 4,5-dihydrofuran-3-carbonitriles containing heterocycles in good yields. This approach has been demonstrated to be effective in synthesizing diverse heterocyclic frameworks with potential utility in medicinal chemistry and material science (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Electrophilic Cyanoacetylation
Another significant application is the synthesis of 3-oxopropanenitriles via electrophilic cyanoacetylation of heterocycles. This method provides a straightforward and efficient route to synthesize a variety of heterocyclic 3-oxopropanenitriles, demonstrating the versatility of this compound class in constructing complex molecular architectures (Andicsová-Eckstein, Kozma, & Végh, 2016).
Radical Cyclization
Studies have also explored the radical cyclization of 3-oxopropanenitriles and alkenes with cerium(IV) ammonium nitrate in ether solvents, highlighting the potential of these reactions in generating diverse cyclic compounds. Such reactions underscore the utility of 3-oxopropanenitriles in synthetic organic chemistry, particularly in the construction of cyclic structures through radical processes (Yılmaz, 2011).
Synthesis of Heterocyclic Compounds
The reactivity of 3-oxopropanenitriles has been extensively investigated for the synthesis of different heterocyclic compounds. These studies have shown that 3-oxopropanenitriles can serve as precursors for various heterocyclic frameworks, highlighting their importance in synthetic chemistry and potential applications in developing novel compounds with diverse biological activities (Fadda, El‐Mekabaty, Mousa, & Elattar, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-cyclobutyl-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-4-7(9)6-2-1-3-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJYSJUMDLMTGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551370 | |
| Record name | 3-Cyclobutyl-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-3-oxopropanenitrile | |
CAS RN |
118431-89-3 | |
| Record name | 3-Cyclobutyl-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

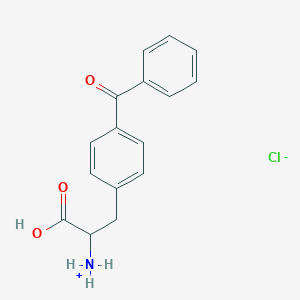
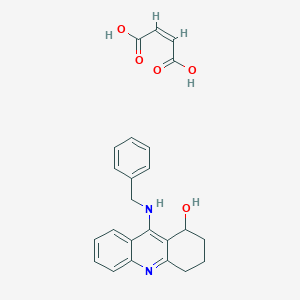
![[2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate](/img/structure/B43461.png)
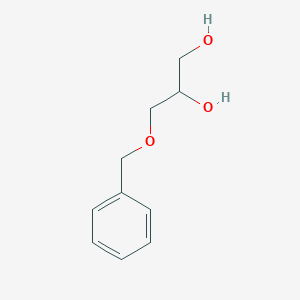
![4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one](/img/structure/B43464.png)
